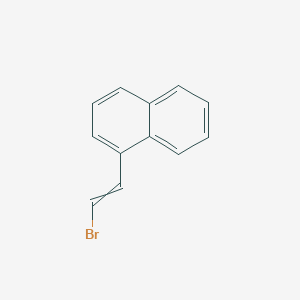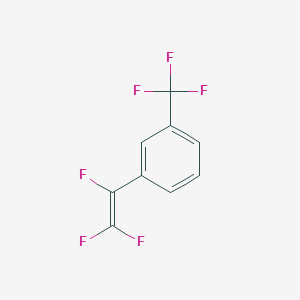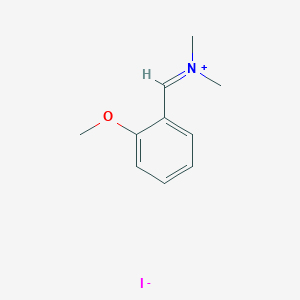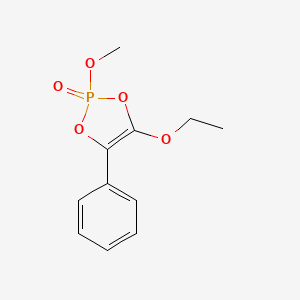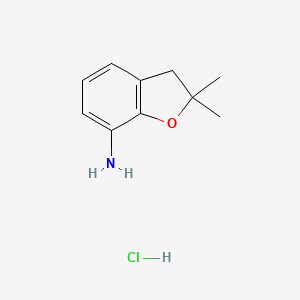
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride is a chemical compound with the molecular formula C10H13NO It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3H-1-benzofuran-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve the use of solvents such as methanol and formic acid, with the reaction being carried out at controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-3H-1-benzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine: A closely related compound with similar structural features.
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Another related compound with an additional hydroxyl group.
Uniqueness
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride is unique due to its specific amine group and hydrochloride salt form, which can influence its reactivity and solubility. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
82277-70-1 |
|---|---|
Formule moléculaire |
C10H14ClNO |
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(2)6-7-4-3-5-8(11)9(7)12-10;/h3-5H,6,11H2,1-2H3;1H |
Clé InChI |
SMJCWAZZRCZULT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


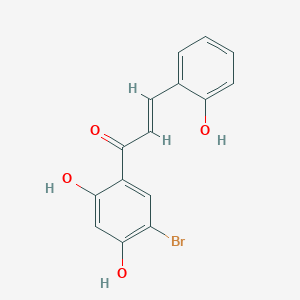
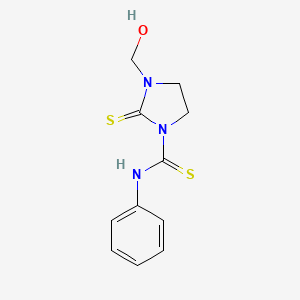
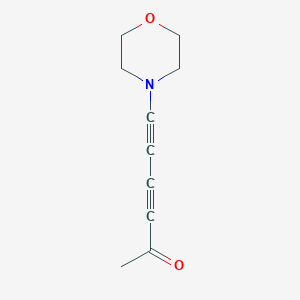
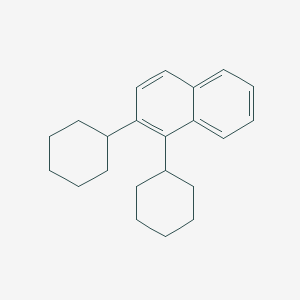

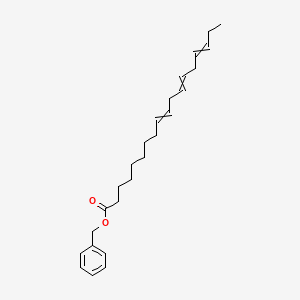
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)
